1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride
Description
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride (CAS: 2680531-24-0) is a halogenated thiophene derivative with the molecular formula C₅H₆Br₂ClNS and a molecular weight of 307.43 g/mol . Structurally, it features a methanamine group (-CH₂NH₂) attached to a 3,5-dibromothiophene ring, with the amine group protonated as a hydrochloride salt.
Properties
Molecular Formula |
C5H6Br2ClNS |
|---|---|
Molecular Weight |
307.43 g/mol |
IUPAC Name |
(3,5-dibromothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5Br2NS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H |
InChI Key |
MYLAECLMYCLHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CN)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Data |
|---|---|
| IUPAC Name | 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride |
| Molecular Formula | C5H5Br2NS·HCl |
| Molecular Weight | Approx. 271.96 g/mol (free base) |
| CAS Number | Not explicitly available for exact compound, related derivatives have CAS 773868-55-6 (for related dibromothiophen derivative) |
| Key Functional Groups | Thiophene ring, dibromo substitution, methanamine group |
| Physical Form | Usually isolated as hydrochloride salt (solid) |
Preparation Methods
Starting Materials
- 3,5-Dibromothiophene or 2-thiophenemethanol derivatives.
- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Amination reagents or reduction agents for converting aldehyde or nitrile intermediates to amine.
Detailed Synthetic Routes
Bromination of Thiophene Precursors
Selective bromination is achieved by treating 2-thiophenemethanol or 2-thiophenecarbaldehyde with brominating agents under controlled conditions to yield 3,5-dibromo-substituted intermediates.
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
- Conditions: Typically carried out in inert solvents at low temperature to avoid over-bromination.
- Outcome: Formation of 3,5-dibromo-2-thiophenemethanol or 3,5-dibromo-2-thiophenecarbaldehyde.
Conversion of Aldehyde to Methanamine
The aldehyde intermediate (3,5-dibromo-2-thiophenecarbaldehyde) is reduced and aminated to form the methanamine group:
- Reduction: Sodium borohydride (NaBH4) effectively reduces the aldehyde to the corresponding alcohol.
- Amination: Conversion of the alcohol to amine can be performed by substitution reactions or reductive amination using ammonia or amine sources.
- Alternatively, direct reductive amination of the aldehyde with ammonia or ammonium salts can be employed.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethyl acetate):
- Procedure: Dissolve the amine in anhydrous ethyl acetate, bubble dry HCl gas for 2 hours.
- Result: Precipitation of the hydrochloride salt as a solid, which is then isolated by filtration and washed with anhydrous solvents.
- Yield: Reported yields for similar amine hydrochlorides are typically high (up to 95%).
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 2-thiophenemethanol | Br2 or NBS, inert solvent, controlled temperature | 70-85% | Selective dibromination at 3,5-positions |
| Reduction of aldehyde to alcohol | NaBH4 in methanol or ethanol | 80-90% | Mild conditions, high selectivity |
| Amination to methanamine | Reductive amination with NH3 or substitution | 75-85% | Requires careful control of reaction pH |
| Formation of hydrochloride salt | HCl gas in ethyl acetate, 2 h | 90-95% | Precipitation and isolation of salt |
Literature and Research Findings
- The bromination step is critical to ensure regioselectivity; NBS is preferred for milder and more selective bromination compared to elemental bromine.
- Sodium borohydride reduction of 3,5-dibromo-2-thiophenecarbaldehyde to 3,5-dibromo-2-thiophenemethanol is well-documented, providing a clean intermediate for further functionalization.
- Reductive amination or substitution to introduce the amine group has been reported with good yields and purity, often using ammonia or amine donors under mild conditions.
- Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification and handling.
Comparative Analysis with Related Compounds
| Compound | Bromination Pattern | Functional Group at 2-position | Preparation Complexity | Typical Yield | Applications |
|---|---|---|---|---|---|
| 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride | 3,5-dibromo | Methanamine hydrochloride | Moderate | 85-95% | Medicinal chemistry, synthesis |
| (4,5-Dibromothiophen-2-yl)methanol | 4,5-dibromo | Hydroxymethyl | Moderate | 70-90% | Intermediate in organic synthesis |
| (5-Bromothiophen-2-yl)methanamine hydrochloride | 5-bromo | Methanamine hydrochloride | Lower | 84-95% | Similar synthetic intermediate |
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The amine group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can modify the thiophene ring structure.
Scientific Research Applications
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the amine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Gaps
- Synthetic Versatility: The target compound’s bromine atoms enable regioselective functionalization, a feature absent in non-halogenated analogues like 1-(3,5-dimethylisoxazol-4-yl)methanamine HCl .
- Data Limitations : Molecular weight and solubility data for several analogues (e.g., isoxazole derivatives) are incomplete, hindering direct quantitative comparisons .
Biological Activity
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C9H9Br2N·HCl
Molecular Weight: 292.54 g/mol
CAS Number: 2680531-24-0
The compound features a dibromothiophene moiety, which is known for its role in various biological activities due to the electron-withdrawing nature of bromine atoms and the unique properties of thiophene rings.
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride exhibits its biological activity primarily through interaction with specific molecular targets. The presence of bromine enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability.
Interaction with Biological Targets
Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors. For instance, studies have shown that thiophene derivatives can inhibit proteases involved in viral replication, suggesting a potential antiviral mechanism for this compound .
Structure-Activity Relationships (SAR)
The biological activity of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride can be influenced by various structural modifications. The following table summarizes findings from SAR studies on related compounds:
| Compound | Substituents | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound 1 | No substitutions | 10.0 | Moderate inhibition of protease activity |
| Compound 2 | Bromine at para position | 5.0 | Increased potency due to enhanced hydrophobic interactions |
| Compound 3 | Methyl substitution | 15.0 | Reduced activity compared to brominated analogs |
| Compound 4 | Hydroxymethyl substitution | 2.0 | Significant increase in activity, suggesting polar groups enhance binding |
These findings indicate that the introduction of halogen atoms or polar functional groups can significantly affect the compound's inhibitory potency against specific biological targets .
Antiviral Activity
A notable study investigated the antiviral properties of thiophene derivatives against Flavivirus species, including Zika and dengue viruses. The results demonstrated that certain modifications to the thiophene ring enhanced inhibitory activity, with IC50 values as low as 0.52 μM for optimized compounds . This suggests that 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride may possess similar antiviral properties due to its structural characteristics.
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of dibromothiophenes exhibited significant antibacterial effects against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine positions on thiophene) and amine proton integration. ¹⁹F NMR is irrelevant here but serves as a negative control.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 315.8 for C₅H₅Br₂N₂S·HCl).
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%).
- X-ray Crystallography : Resolves crystal structure for absolute configuration validation (if crystalline) .
How can researchers elucidate the reaction mechanisms involved in nucleophilic substitution reactions at the brominated positions of the thiophene ring?
Advanced Research Question
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) map transition states and activation energies for bromine displacement.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to distinguish between SN2 vs. radical pathways.
- Isotopic Labeling : ¹⁵N-labeled amines track nucleophilic attack patterns .
What methodologies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?
Advanced Research Question
Contradictions may arise from assay-specific variables:
- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation).
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to stabilize the hydrochloride salt in solution.
- Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., reference agonists/antagonists).
- Metabolite Screening : Use LC-MS to rule out degradation products confounding activity .
What are the key considerations for maintaining the stability of this hydrochloride salt in aqueous solutions during biological assays?
Basic Research Question
- pH Control : Maintain pH 4–6 (HCl-adjusted) to prevent amine deprotonation and precipitation.
- Temperature : Store solutions at 4°C for short-term use; avoid freeze-thaw cycles.
- Light Sensitivity : Protect from UV exposure (amber vials) due to bromine-thiophene conjugation.
- Oxygen Scavengers : Add ascorbic acid (1 mM) to prevent oxidation of the thiophene ring .
How can molecular docking studies be applied to predict the interaction of this compound with potential enzymatic targets?
Advanced Research Question
- Target Selection : Prioritize enzymes with known halogen-binding pockets (e.g., kinases, GPCRs).
- Ligand Preparation : Optimize protonation states (amine group at physiological pH) using tools like MOE or Schrödinger.
- Docking Protocols : Employ Glide SP/XP or AutoDock Vina with flexible side chains at active sites.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .
What strategies can mitigate competing side reactions during the bromination of the thiophene precursor?
Advanced Research Question
- Regioselective Control : Use directing groups (e.g., methoxy) or Lewis acids (e.g., FeBr₃) to favor 3,5-dibromination.
- Low-Temperature Bromination : Slow addition of Br₂ at –10°C minimizes di- vs. tri-brominated byproducts.
- In Situ Monitoring : Raman spectroscopy tracks Br₂ consumption to halt reactions at 90% conversion.
- Byproduct Removal : Liquid-liquid extraction (hexane/water) isolates the desired dibrominated intermediate .
How does the electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Electron-Withdrawing Effects : Bromine reduces electron density on the thiophene ring, slowing Suzuki-Miyaura couplings.
- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) to enhance oxidative addition.
- Microwave Assistance : Shorten reaction times (30 min at 120°C) to prevent debromination.
- Computational Insights : NBO analysis quantifies charge distribution to predict coupling sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
